molecular formula C15H12N2O B181913 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- CAS No. 4845-49-2

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

Cat. No.: B181913
CAS No.: 4845-49-2
M. Wt: 236.27 g/mol
InChI Key: MZKALFCNIJHTJG-UHFFFAOYSA-N
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Description

CL-8734 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 1,3-diphenyl-1H-pyrazol-5(4H)-one is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 plays a crucial role in various cognitive functions .

Mode of Action

1,3-diphenyl-1H-pyrazol-5(4H)-one interacts with mGluR5 as a positive allosteric modulator . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate .

Biochemical Pathways

The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one affects the glutamatergic signaling pathway . This pathway is involved in various cognitive functions, and its modulation can have significant effects on behavior .

Pharmacokinetics

In a study, a single oral dose administration of a similar compound, cdppb (20 mg/kg), was found to alleviate social avoidance behaviors in mice . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one has been associated with robust anti-depressant effects . It has been found to alleviate depressive-like behavior induced by repeated social defeat stress in mice .

Action Environment

The efficacy of 1,3-diphenyl-1H-pyrazol-5(4H)-one can be influenced by environmental factors. For instance, positive social interaction during stress was found to prevent the development of depressive-like behavior, suggesting that the environment can modulate the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-8734 typically involves a series of well-defined chemical reactions. One common method includes the oxidation of specific precursors under controlled conditions. For instance, the oxidation of hydrochloric acid with manganese dioxide or potassium permanganate can yield CL-8734 . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, CL-8734 is produced through the electrolysis of brine solutions. This method involves passing an electric current through a solution of sodium chloride, resulting in the formation of CL-8734 along with other by-products such as sodium hydroxide . This process is highly efficient and widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

CL-8734 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can react with a wide range of substances.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of CL-8734 include chlorine gas, chloride ions, and various chlorinated organic compounds .

Comparison with Similar Compounds

CL-8734 is similar to other halogen compounds such as chlorine dioxide and sodium hypochlorite. it is unique in its ability to form multiple covalent bonds and participate in a wide range of chemical reactions . Similar compounds include:

CL-8734 stands out due to its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2,5-diphenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKALFCNIJHTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063620
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
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Molecular Weight

236.27 g/mol
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CAS No.

4845-49-2
Record name 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
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Record name 1,3-Diphenylpyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
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Record name 1,3-diphenyl-5-pyrazolone
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Record name 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
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Synthesis routes and methods I

Procedure details

According to General Procedure A; ethyl benzoylacetate (12.2 mL, 71.2 mmol, 1.1 equ.) in ethanol (130 mL) was treated at 0° C. with phenylhydrazine (7.00 g, 71.2 mmol, 1.0 equ.) to give 1,3-diphenyl-1H-pyrazol-5(4H)-one (6.75 g, 28.6 mmol, 44%) after purification by column chromatography on silica gel (hexanes:ethyl acetate; 4:1) and crystallization (ethanol) as a white off solid. 1H-NMR (400 MHz) DMSO: 11.84 (s, 1H), 7.84-7.82 (d, 4H), 7.50-7.40 (m, 4H), 7.34-7.27 (m, 2H), 6.02 (s, 1H), 13C-NMR (100 MHz) DMSO: 154.2, 150.0, 139.3, 133.8, 129.3, 129.0, 128.2, 126.1, 125.5, 121.5, 85.5; LC/MS-MS: 237.0→77.1 m/z; GS1 and GS2 at 30, DP=81, CE=68, CXP=4, tR=4.15 min.
Quantity
12.2 mL
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7 g
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130 mL
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solvent
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Synthesis routes and methods II

Procedure details

Diethyl ethoxymethylene-malonate (5.20 ml; 26 mmol) was added rapidly to 2.75 ml (28 mmol) of phenylhydrazine in 15 ml of methanol and the resulting mixture was refluxed for 4 hours. The mixture was cooled and concentrated in vacuo, and the residue was crystallized from ethanol to afford 5.82 g (97%) of 2,4-dihydro-2-phenyl-4-ethoxycarbonyl-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =H; R3 =C(O)OEt) as white needles, m.p. 106°-107° C.
Quantity
5.2 mL
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reactant
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2.75 mL
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reactant
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15 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a mixture of ethyl trifluoroacetoacetate (5.0 g, 27.2 mmol) in acetic acid (50 mL) was added 2,4-dichlorophenylhydrazine (4.82 g, 27.2 mmol). The reaction mixture was refluxed for 22 hours and then was diluted with water (50 mL), neutralized with 2N NaOH and extracted with EtOAc (3×50 mL). The EtOAc extracts were combined, dried over Na2 SO4, filtered and concentrated to afford 5.51 g (70%) of 2,4-dihydro-2-(2,4-dichlorophenyl)-5-trifluoromethyl-3H-pyrazol-3-one (Formula III: R1 =2,4-Cl2 --Ph; R2 =CF3 ; R3 =H).
Quantity
5 g
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reactant
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50 mL
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4.82 g
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50 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2,4-dihydro-2-phenyl-5-hydroxy-3H-pyrazol-3-one (1 g, 5.7 mmol) and POCl3 (1 g, 6.5 mmol) was heated at 100° C. for 4 hours and cooled. The mixture was diluted with ice/water and sodium bicarbonate solution was added (to pH=7). The aqueous layer was extracted with methylene chloride (3×), the organic layer was concentrated in vacuo, and the solid was crystallized from methylene chloride and recrystallized from acetonitrile and methylene chloride. The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane) to afford 110 mg of 2,4-dihydro-2-phenyl-5-chloro-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =Cl; R3 =H) and 56 mg of 1-phenyl-3-hydroxy-5-chloropyrazole as a white solid.
Quantity
1 g
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reactant
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1 g
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[Compound]
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ice water
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Synthesis routes and methods V

Procedure details

To a mixture of 2,4-dihydro-2-phenyl-4-ethoxycarbonyl-3H-pyrazol-3-one (5.8 g; 25 mmol) in 16 ml of ethanol/water (1:1) 4 g of KOH was added and the resulting mixture was heated at reflux for 4 hours. The mixture was cooled in an ice/bath, conc. HCl solution was added (until pH=1-2), and the resulting mixture was refluxed overnight. The reaction mixture was cooled, concentrated in vacuo, and the residue was dissolved in water. The aqueous layer was extracted with ethyl acetate (2×), the combined organic layer was dried over magnesium sulfate and concentrated in vacuo. The residual yellow oil was purified by silica gel column chromatography (25-30% ethyl acetate/hexane) to afford 1.5 g (38%) of 2,4-dihydro-2-phenyl-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =H; R3 =H) as a solid, m.p. 113°-114° C.
Quantity
5.8 g
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reactant
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0 (± 1) mol
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ethanol water
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16 mL
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Customer
Q & A

Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?

A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].

Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?

A2: Using DPP in Method A offers several benefits:

  • Selectivity: DPP shows good selectivity towards MCP, minimizing interference from other compounds commonly found in pharmaceutical formulations [].
  • Sensitivity: The formed azo dye exhibits strong absorbance, allowing for the detection of MCP at low concentrations [].

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